7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methoxy and carboxamide groups, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The thiophene rings are then attached through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran and thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The benzofuran core and thiophene rings may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Benzofuran derivatives: Compounds such as psoralen and amiodarone, which have applications in treating skin diseases and cardiac arrhythmias.
Uniqueness
What sets 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide apart is its combination of benzofuran and thiophene moieties, which may confer unique electronic and steric properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWCZIKZINDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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